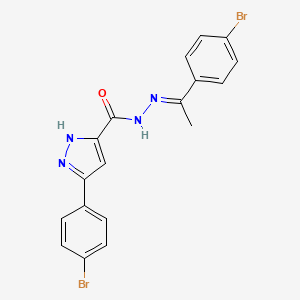

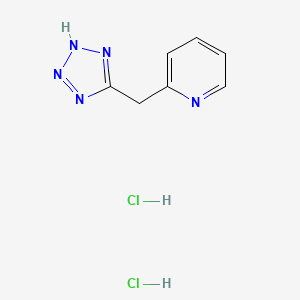

![molecular formula C16H13N5O5S2 B2579918 N-(5-((2-((5-metilisoxazol-3-il)amino)-2-oxoethyl)tio)-1,3,4-tiadiazol-2-il)benzo[d][1,3]dioxol-5-carboxamida CAS No. 477215-32-0](/img/structure/B2579918.png)

N-(5-((2-((5-metilisoxazol-3-il)amino)-2-oxoethyl)tio)-1,3,4-tiadiazol-2-il)benzo[d][1,3]dioxol-5-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

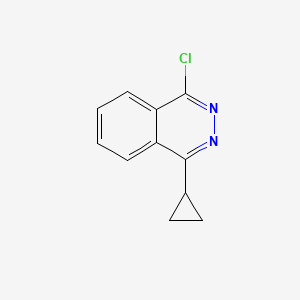

N-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C16H13N5O5S2 and its molecular weight is 419.43. The purity is usually 95%.

BenchChem offers high-quality N-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Química Supramolecular y Polimorfismo

Las arquitecturas supramoleculares de los compuestos que contienen amidas dependen en gran medida de los sustituyentes de la cadena lateral. En el caso de este compuesto, se han identificado tres formas distintas: dos formas polimórficas y un solvato. Un análisis exhaustivo de las interacciones cristalinas y el contenido energético reveló información sobre sus mecanismos de cristalización. Específicamente, las similitudes energéticas entre la interacción de los primeros sitios NH amida ⋯O C amida (forma 1I) y los sitios simétricos NH amida ⋯N isox (forma 1II) contribuyen a su formación. La presencia de dimetilsulfóxido (DMSO) interrumpe las interacciones amida-amida, lo que da como resultado la forma 1III. El carbono central de la molécula permite una adaptación flexible, lo que lleva a las tres formas .

Síntesis de Naphto[1,3]oxazinas

Este compuesto se ha empleado en la síntesis de nafto[1,3]oxazinas, que forman parte de una serie de 1-aril-4-metil-3,6-bis-(5-metilisoxazol-3-il)-2-tioxo-2,3,6,10b-tetrahidro-1H-pirimido[5,4-c]quinolin-5-onas. Estos derivados presentan una posible actividad larvicida contra mosquitos .

Propiedades Farmacológicas y Bloques de Construcción de Fármacos

Los anillos de isoxazol, incluidos los que se encuentran en este compuesto, sirven como bloques de construcción clave para los fármacos. Sus derivados poseen un amplio espectro de propiedades farmacológicas, como actividad hipoglucémica, analgésica, antiinflamatoria, antibacteriana, anti-VIH y anticancerígena. Los investigadores han explorado el potencial terapéutico de los compuestos basados en isoxazol en diversos contextos .

Actividades Anticonvulsivas

En investigaciones relacionadas, se han sintetizado y evaluado derivados que contienen moieties de isoxazol para evaluar sus actividades anticonvulsivas. Estas investigaciones contribuyen a nuestra comprensión de los efectos del compuesto sobre la excitabilidad neuronal y el control de las convulsiones .

Propiedades

IUPAC Name |

N-[5-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N5O5S2/c1-8-4-12(21-26-8)17-13(22)6-27-16-20-19-15(28-16)18-14(23)9-2-3-10-11(5-9)25-7-24-10/h2-5H,6-7H2,1H3,(H,17,21,22)(H,18,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WILRQQZJUUUBAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N5O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

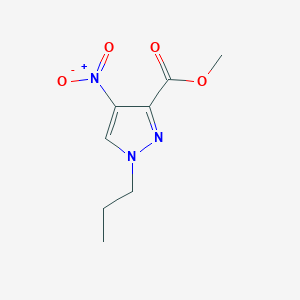

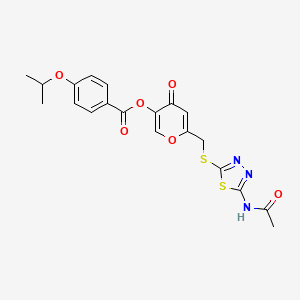

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2579836.png)

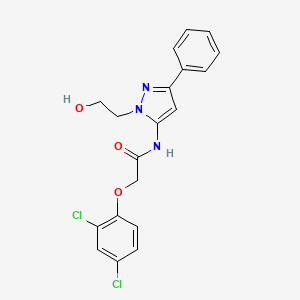

![[1]Benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6(6aH)-one, 1,2,12,12a-tetrahydro-8,9-dimethoxy-2-(1-methylethenyl)-, [2R-(2alpha,6aalpha,12aalpha)]-](/img/structure/B2579838.png)

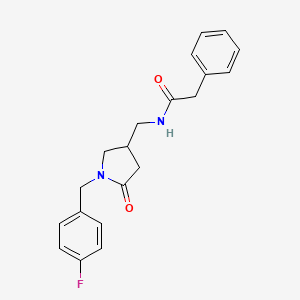

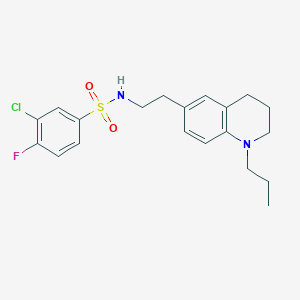

![1'-(9H-xanthene-9-carbonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2579846.png)

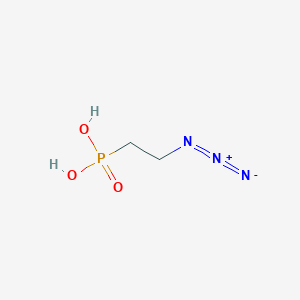

![3-butoxy-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2579850.png)

![1-(2-chlorobenzyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2579852.png)